3-bromo-N-((1-hydroxycyclopentyl)methyl)benzamide
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Description
3-bromo-N-((1-hydroxycyclopentyl)methyl)benzamide is a potent chemical compound with diverse applications in scientific research. It is also known as Benzamide, 3-bromo-N-methyl- .
Synthesis Analysis
The synthesis of benzamide compounds often starts from benzoic acid or its derivatives . The three substituents on the ring, a bromine, a methyl group, and a nitro group, can be introduced by bromination with Br2/FeBr3, Friedel–Crafts alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 respectively .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C8H8BrNO .Chemical Reactions Analysis
Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological, and potential drug industries . The reaction of benzamides is often affected by the directing effects of other substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, boiling point of 318.3±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25°C, enthalpy of vaporization of 56.0±3.0 kJ/mol, flash point of 146.3±23.2 °C, and index of refraction of 1.565 .Safety and Hazards
Properties
IUPAC Name |
3-bromo-N-[(1-hydroxycyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-11-5-3-4-10(8-11)12(16)15-9-13(17)6-1-2-7-13/h3-5,8,17H,1-2,6-7,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUFLGSLZMMZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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